Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
説明
Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 268550-48-7) is a spirocyclic compound characterized by a bicyclic framework with nitrogen atoms at positions 2 and 8 and an oxo group at position 1. The tert-butyl carbamate group at position 8 enhances its stability and modulates solubility, making it valuable in medicinal chemistry and drug discovery. Its rigid spirocyclic structure allows for precise stereochemical control, which is critical for interactions with biological targets such as enzymes and receptors .
特性
IUPAC Name |
tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-5-13(6-9-15)4-7-14-10(13)16/h4-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPIEGXXCABJCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNC2=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662858 | |
| Record name | tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
268550-48-7 | |
| Record name | tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Key Reaction Steps
-
Lithiation of Diisopropanolamine :
Diisopropanolamine is treated with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at cryogenic temperatures (-60°C to -40°C) to generate lithium diisopropylamide (LDA). This strong base facilitates deprotonation, enhancing nucleophilicity for subsequent reactions. -
Nucleophilic Attack on Precursor :
A solution of the precursor compound (referred to as Compound 1 in the patent) in THF is introduced to the LDA mixture. The lithiated species reacts with Compound 1, likely forming an enolate intermediate that primes the system for cyclization. -
Acylation with Ethyl Chloroformate :
Ethyl chloroformate is added to the reaction mixture, serving as an acylating agent. This step installs the tert-butyl carbamate group while inducing spirocyclic ring closure. -
Workup and Purification :
The reaction is quenched with aqueous ammonium chloride, followed by extraction with ethyl acetate. Column chromatography yields the pure product.
Detailed Experimental Procedure
The following table summarizes the reaction parameters and outcomes from Example 1 of patent CN109503578A:
| Parameter | Value/Detail |
|---|---|
| Starting Material | Compound 1 (175 g, 0.595 mol) |
| Solvent | Anhydrous THF (400 mL) |
| Base | n-BuLi (0.83 mol in n-heptane) |
| Acylating Agent | Ethyl chloroformate (87 g, 0.833 mol) |
| Temperature | -60°C (maintained throughout) |
| Reaction Time | 3 hours post-acylation |
| Workup | Extraction with ethyl acetate, brine wash |
| Purification | Column chromatography |
| Yield | 149 g (calculated 85% based on Compound 1) |
Critical Analysis of Conditions
-
Low-Temperature Control : Maintaining -60°C prevents side reactions such as premature decomposition of intermediates or over-acylation.
-
Stoichiometry : A slight excess of ethyl chloroformate (1.4 eq relative to Compound 1) ensures complete conversion.
-
Solvent Choice : THF’s polarity and low viscosity at cryogenic temperatures facilitate efficient mixing and reaction homogeneity.
Mechanistic Insights
The reaction proceeds via a concerted mechanism:
-
Enolate Formation : LDA deprotonates Compound 1, generating a resonance-stabilized enolate.
-
Electrophilic Attack : Ethyl chloroformate reacts with the enolate, forming a mixed carbonate intermediate.
-
Cyclization : Intramolecular nucleophilic displacement by the secondary amine results in spirocycle formation.
-
Carbamate Protection : The tert-butyl group is retained, providing steric protection for downstream functionalization.
Industrial Scalability and Optimization
The patent method is amenable to industrial-scale production due to:
-
Reproducibility : Consistent yields (>80%) across batches.
-
Cost Efficiency : Use of commercially available reagents (e.g., n-BuLi, ethyl chloroformate).
-
Purification Simplicity : Column chromatography suffices for high-purity (>95%) product isolation.
Challenges and Mitigations
-
Moisture Sensitivity : Strict anhydrous conditions are critical; traces of water degrade LDA.
-
Exothermic Reactions : Controlled addition rates prevent thermal runaway during lithiation.
Comparative Evaluation of Alternative Methods
While the patent method dominates current synthesis, hypothetical alternatives could include:
-
Reductive Amination : Potential route using ketone precursors and tert-butyl carbamate, though cyclization efficiency remains unverified.
-
Microwave-Assisted Synthesis : Reduced reaction times, but high-temperature conditions risk decomposing sensitive intermediates.
化学反応の分析
Types of Reactions
Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized as a catalyst in various chemical reactions and as a solvent in organic synthesis.
作用機序
The mechanism by which tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can disrupt metabolic pathways and affect cellular functions .
類似化合物との比較
Comparison with Structural Analogs
Variations in Functional Groups and Substituents
The compound’s biological and chemical properties are highly sensitive to functional group modifications. Key comparisons include:
Table 1: Comparison of Functional Group Modifications
Key Observations :
- The iodine-substituted analog () exhibits superior reactivity in nucleophilic substitutions due to iodine’s leaving group efficiency, enabling broader synthetic utility compared to bromine/chlorine analogs.
- Amino-substituted derivatives () demonstrate enhanced biological versatility, with activities ranging from antimicrobial to analgesic, depending on substituent positioning.
Impact of Spirocyclic Framework Variations
Modifications to the spirocyclic core, such as ring size or heteroatom placement, significantly influence physicochemical properties:
Table 2: Structural Variations in Spirocyclic Cores
Key Observations :
- Smaller spiro rings (e.g., [4.4] in ) reduce steric hindrance, improving binding to flat enzymatic pockets.
- Fluorine-substituted analogs () show increased metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius.
- Larger ring systems (e.g., triazecane in ) often suffer from conformational flexibility, reducing target affinity .
Key Observations :
- The parent compound () shows broad-spectrum antimicrobial activity, likely due to its ability to disrupt bacterial membrane proteins.
- Anticancer analogs () achieve sub-micromolar potency by targeting kinases or DNA replication machinery.
- Anticonvulsant activity () correlates with the amino group’s ability to modulate GABAergic neurotransmission .
生物活性
Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 268550-48-7) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₂₂N₂O₃
- Molecular Weight : 254.33 g/mol
- Purity : 97%
- Storage Conditions : 2-8°C
- Boiling Point : Approximately 424.9°C at 760 mmHg
Biological Activity Overview
This compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies indicate that compounds with similar diazaspiro structures can induce apoptosis in cancer cells. For instance, derivatives have shown cytotoxic effects on various carcinoma cell lines, suggesting potential for further development as anticancer agents.
- Antimicrobial Activity : Compounds in this class have been evaluated for their antibacterial and antifungal properties. Their effectiveness against resistant strains is of particular interest in the context of rising antibiotic resistance.
- Neuroprotective Effects : Some diazaspiro compounds have been investigated for their neuroprotective capabilities, potentially offering therapeutic avenues for neurodegenerative diseases.
Anticancer Activity
A study involving similar spiro compounds demonstrated significant antiproliferative effects against several cancer cell lines, including prostate (DU145) and breast (MCF-7) cancers. The mechanism involved induction of apoptosis through mitochondrial pathways and cell cycle arrest:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | DU145 | 27.05 ± 3.9 (48h) | Apoptosis |
| Compound B | MCF-7 | 41.85 ± 7.8 (72h) | Cell Cycle Arrest |
Antimicrobial Activity
In vitro tests indicated that this compound exhibits promising antimicrobial activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference Compound |
|---|---|---|
| E. coli | 16 µg/mL | Ciprofloxacin |
| S. aureus | 8 µg/mL | Fluconazole |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Neuroprotective Effects
Research into the neuroprotective properties of diazaspiro compounds has shown potential in reducing oxidative stress and inflammation in neuronal cells, which could be beneficial for conditions like Alzheimer's disease.
Q & A
Q. What are the key considerations for synthesizing tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate?
Methodological Answer: The compound is often synthesized via multicomponent reactions involving tert-butyl-protected piperidine derivatives. For example, a photocatalytic method uses tert-butyl 4-aminopiperidine-1-carboxylate and methyl acrylate under visible light (425 nm LED) with 4CzIPN as a photocatalyst and tetrabutylammonium azide as an additive. Reaction optimization should focus on solvent choice (MeCN), stoichiometry (1:1 ratio of reactants), and reaction time (20 hours) to achieve optimal yields .
Q. How can the structural integrity of this spirocyclic compound be verified?
Methodological Answer: X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for confirming the spirocyclic structure. For less crystalline samples, advanced NMR techniques (e.g., -DEPT, -COSY) are critical. Key NMR signals include:
Q. What are the recommended storage and handling protocols?
Methodological Answer:
- Storage : Keep tightly sealed in a dry, ventilated container at 2–8°C to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group .
- Handling : Use nitrile gloves, respiratory protection (N95 mask), and a fume hood to avoid inhalation of dust or vapors. Avoid contact with incompatible materials like strong oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across similar spirocyclic compounds?
Methodological Answer: Discrepancies often arise from subtle structural variations. For example, replacing the methyl group in 8-methyl-2,8-diazaspiro[4.5]decan-3-one with a phenyl or benzyl group alters metabolic stability and target affinity. To address contradictions:
Perform comparative molecular docking to assess binding modes.
Validate using isothermal titration calorimetry (ITC) to measure binding constants.
Conduct metabolic stability assays (e.g., liver microsomes) to evaluate degradation pathways .
| Compound | Substituent | Metabolic Half-life (h) | Target Affinity (K, nM) |
|---|---|---|---|
| 8-Methyl derivative | Methyl | 2.1 | 12.3 |
| 8-Phenyl derivative | Phenyl | 1.5 | 8.7 |
| 8-Benzyl derivative | Benzyl | 0.9 | 5.4 |
Q. What experimental strategies are effective for probing the compound’s role in kinase inhibition (e.g., DDR1)?
Methodological Answer:
- In vitro assays : Use a fluorescence polarization (FP) assay with a FITC-labeled ATP-competitive probe to measure DDR1 inhibition.
- Cellular validation : Treat Alport syndrome model cells (e.g., COL4A3−/− podocytes) and quantify fibrosis markers (α-SMA, collagen IV) via qPCR or Western blot .
- Structural insights : Perform molecular dynamics simulations to map interactions between the spirocyclic core and DDR1’s catalytic domain .
Q. How can researchers address low yields in spirocyclic ring formation during scale-up?
Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:
- Solvent optimization : Switch from THF to DMF to enhance solubility of intermediates.
- Temperature control : Maintain reactions at 0–5°C to suppress enolization side products.
- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or organocatalysts (e.g., proline derivatives) to accelerate ring closure .
Data Contradiction Analysis
Q. Why do toxicity profiles vary between safety data sheets (SDS)?
Critical Analysis: Discrepancies in SDS (e.g., H302 vs. no acute toxicity data) arise from differences in testing protocols or sample purity. For example:
- BLD Pharmatech’s SDS (CAS 191805-29-5) lists H302 (oral toxicity) but lacks inhalation toxicity data .
- Combi-Blocks’ SDS (CAS 1194376-44-7) omits acute toxicity data entirely .
Resolution : Cross-reference multiple SDS, verify batch-specific purity (>95% by HPLC), and conduct in-house acute toxicity assays (OECD 423) for critical applications.
Applications in Drug Discovery
Q. What makes this compound a viable scaffold for RIPK1 inhibitors?
Methodological Answer: The spirocyclic core mimics the transition state of RIPK1’s substrate-binding pocket. Key modifications include:
Q. How can metabolic instability of the Boc group be leveraged in prodrug design?
Methodological Answer: The Boc group’s susceptibility to acidic hydrolysis (e.g., in lysosomes) allows its use as a pH-sensitive prodrug moiety . For example:
Synthesize a Boc-protected analog with a masked amine.
Test hydrolysis kinetics in simulated gastric fluid (pH 1.2) vs. plasma (pH 7.4).
Monitor drug release via LC-MS/MS .
Safety and Compliance
Q. What are the fire-fighting measures for tert-butyl-containing compounds?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
